1-(Furan-3-carbonyl)-3-phenylpyrrolidine

Lipophilicity Drug Design ADME

Choose this 1-(Furan-3-carbonyl)-3-phenylpyrrolidine building block for systematic SAR studies where the exact spatial arrangement of hydrogen bond acceptors is critical. The regiospecific furan-3-yl attachment combined with a 3-phenylpyrrolidine core creates a unique scaffold—generic furan-2-yl or benzoyl analogs cannot replicate its conformational and electronic profiles. With a TPSA of 33.5 Ų and a logP of 2.3, it offers a built-in polarity handle to minimize blood-brain barrier penetration, making it ideal for peripheral-targeted medicinal chemistry programs seeking ligand-efficient starting points.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 2034354-60-2
Cat. No. B2805001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-carbonyl)-3-phenylpyrrolidine
CAS2034354-60-2
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3
InChIInChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
InChIKeyBPVBAEFUTDGHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-3-carbonyl)-3-phenylpyrrolidine (CAS 2034354-60-2): Structural Identity and Baseline Properties for Procurement


1-(Furan-3-carbonyl)-3-phenylpyrrolidine (CAS 2034354-60-2), also named furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone, is a synthetic small molecule (C15H15NO2, MW 241.28 g/mol) belonging to the class of N-acylated 3-phenylpyrrolidines. Its structure combines a 3-phenylpyrrolidine core with a furan-3-carbonyl substituent [1]. Available primarily as a specialty research chemical, baseline computed properties indicate a logP of 2.3, a topological polar surface area (TPSA) of 33.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. These features position it as a moderately lipophilic, heterocyclic building block for medicinal chemistry and organic synthesis campaigns.

Why 1-(Furan-3-carbonyl)-3-phenylpyrrolidine Cannot Be Casually Replaced by In-Class Analogs


Although 1-(Furan-3-carbonyl)-3-phenylpyrrolidine shares a pyrrolidine scaffold with many research chemicals, generic substitution is chemically unreliable. The specific regioisomeric attachment of the furan ring at the 3-position, combined with the 3-phenyl group on the pyrrolidine, creates a distinct spatial and electronic environment. This influences molecular recognition, conformational preferences, and reactivity profiles in a way that analogs with furan-2-yl, thiophene, or benzoyl substituents cannot replicate [1]. The quantified property differences below demonstrate that even minor structural modifications lead to measurable changes in lipophilicity (logP), polar surface area, and hydrogen-bonding capacity, which are critical for target engagement, solubility, and permeability in both biochemical and cellular assays.

Quantitative Differentiation Evidence for 1-(Furan-3-carbonyl)-3-phenylpyrrolidine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Furan-3-yl vs. Thiophene-3-yl Acyl Pyrrolidine

The target compound's lipophilicity (XLogP3 = 2.3) is compared to that of the thiophene-3-carbonyl analog, 1-(thiophene-3-carbonyl)-3-phenylpyrrolidine. The replacement of furan oxygen with sulfur increases logP, altering membrane permeability and solubility profiles [1][2]. This difference is critical for early-stage drug discovery where balancing lipophilicity is essential for avoiding promiscuity and toxicity.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Comparison: Furan-3-yl vs. Benzoyl Acyl Pyrrolidine

The TPSA of the target compound (33.5 Ų) is compared to that of the benzoyl analog, 1-benzoyl-3-phenylpyrrolidine (TPSA = 20.3 Ų). The furan-3-carbonyl group introduces additional oxygen, increasing polarity and hydrogen-bonding capacity [1][2]. This elevated TPSA reduces passive blood-brain barrier permeability, beneficial for peripherally restricted drug candidates.

Polar Surface Area Permeability BBB Penetration

Hydrogen Bond Acceptor Count: Furan-3-yl vs. Furan-2-yl Regioisomer

The target compound possesses two hydrogen bond acceptors (furan oxygen and carbonyl oxygen). The furan-3-yl regioisomer places the carbonyl at the meta-like position relative to the ring oxygen, whereas the furan-2-yl isomer (1-(furan-2-carbonyl)-3-phenylpyrrolidine) places it at the ortho-like position, altering the spatial orientation of the lone pairs for intermolecular interactions [1][2]. This regioisomeric difference can lead to distinct binding poses in protein-ligand complexes, even if the total acceptor count (2) remains identical.

Regioisomerism Molecular Recognition Structure-Activity Relationship

Optimal Application Scenarios for 1-(Furan-3-carbonyl)-3-phenylpyrrolidine Based on Evidence


Peripheral Drug Candidate Design Requiring Reduced CNS Exposure

The elevated TPSA (33.5 Ų) relative to simpler benzoyl analogs supports the use of this compound in medicinal chemistry programs aiming to minimize blood-brain barrier penetration. When designing enzyme inhibitors or receptor modulators intended for peripheral tissues, this scaffold offers a built-in polarity handle without adding extraneous functional groups that could compromise potency [1].

Structure-Activity Relationship (SAR) Exploration of Heteroaroyl Pyrrolidines

The distinct regioisomeric attachment of the furan-3-carbonyl group provides a unique vector for hydrogen bonding. This compound is therefore valuable in systematic SAR studies where the spatial arrangement of acceptors is varied to probe key interactions with biological targets, especially when compared to the furan-2-yl or thiophene analogs [1][2].

Building Block for Focused Compound Library Synthesis

The combination of a 3-phenylpyrrolidine core with a furan-3-carbonyl substituent introduces both aromatic and heteroaromatic character while maintaining a molecular weight under 250 Da. This makes it an excellent starting point for fragment-based drug discovery or diversity-oriented synthesis, where moderate lipophilicity (logP 2.3) and a low rotatable bond count (2) favor ligand efficiency [1].

Quote Request

Request a Quote for 1-(Furan-3-carbonyl)-3-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.